molecular formula C9H5BrClN B1344271 6-Bromo-3-chloroisoquinoline CAS No. 552331-06-3

6-Bromo-3-chloroisoquinoline

Cat. No. B1344271
M. Wt: 242.5 g/mol
InChI Key: HYCCUWZOOADPGN-UHFFFAOYSA-N
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Description

6-Bromo-3-chloroisoquinoline is a compound of interest in various fields of chemistry and medicine due to its potential as an intermediate in the synthesis of ligands, pharmaceuticals, and other organic molecules. The compound's structure, which includes a quinoline core substituted with bromine and chlorine atoms, allows for a range of chemical reactions and modifications that can lead to the creation of novel compounds with diverse biological activities.

Synthesis Analysis

The synthesis of 6-bromo-3-chloroisoquinoline derivatives has been explored through various methods. One approach involves the Buchwald-Hartwig amination reactions, which have been used to functionalize 6-bromo-2-chloroquinoline, yielding ligands with increased binding affinity for Src homology 3 (SH3) domains, which are important in mediating protein-protein interactions . Another method, the Knorr synthesis, has been employed to prepare 6-bromo-2-chloro-4-methylquinoline, a related compound, through a condensation and cyclization process . Additionally, the Friedländer synthesis has been utilized to incorporate 6-bromoquinoline into novel chelating ligands .

Molecular Structure Analysis

The molecular structure of 6-bromo-3-chloroisoquinoline derivatives has been elucidated through various analytical techniques. For instance, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing its triclinic system and the presence of hydrogen bonds and π-stacking interactions stabilizing the crystal packing . Similarly, the crystal structures of cyclopalladated 6-bromo-2-ferrocenylquinoline complexes were characterized, providing insights into their potential catalytic activity .

Chemical Reactions Analysis

The reactivity of 6-bromo-3-chloroisoquinoline derivatives has been explored in various chemical reactions. For example, TBAB-mediated radical cyclization was used to synthesize 3-bromo-1,2-dihydroquinoline derivatives . A one-pot three-component synthesis method was also developed to create novel 6-bromoquinolines . Furthermore, the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents was investigated, leading to the formation of various substituted quinazolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-3-chloroisoquinoline derivatives have been studied through experimental and theoretical methods. The antibacterial evaluation of new derivatives, along with their crystal structure and molecular interactions analysis, has been conducted, providing valuable information on their potential medicinal applications . Density Functional Theory (DFT) studies have been performed to calculate the molecular structures and investigate the molecular electrostatic potential and frontier molecular orbitals of related compounds .

Scientific Research Applications

Synthesis Techniques and Structural Analysis

  • Knorr Synthesis : A study led by Wlodarczyk et al. (2011) discusses the preparation of 6-bromo-2-chloro-4-methylquinoline as a starting material for infectious disease research. This synthesis highlights the Knorr reaction's utility for producing quinoline derivatives, showcasing the method's efficiency and potential for generating compounds with specific electronic and steric properties (Wlodarczyk et al., 2011).

  • Crystal Structure and DFT Study : Zhou et al. (2022) provided a comprehensive analysis of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline, including their synthesis, crystal structure, and molecular electrostatic potential. This research offers insights into the physicochemical properties of these compounds, which could inform their applications in various scientific fields (Zhou et al., 2022).

  • Halogen/Halogen Displacement in Heterocycles : Schlosser and Cottet (2002) explored the silyl-mediated halogen/halogen displacement in pyridines and other heterocycles, including quinolines and isoquinolines. This study reveals the selective halogen exchange reactions that could be applied to modify the halogen atoms in 6-bromo-3-chloroisoquinoline derivatives, offering pathways for creating new compounds (Schlosser & Cottet, 2002).

Application in Drug Synthesis and Material Science

  • Antibacterial and Antimalarial Agents : Parthasaradhi et al. (2015) synthesized a series of novel quinoline derivatives with potential antibacterial and antimalarial activities. These derivatives were created from 6-bromo-2-chloro-quinolin-3-yl compounds, demonstrating the role of halogenated isoquinolines in developing new therapeutic agents (Parthasaradhi et al., 2015).

  • Catalytic Activity and Ligand Design : Xu et al. (2014) discussed the synthesis and characterization of cyclopalladated 6-bromo-2-ferrocenylquinoline complexes with potential applications in catalysis and ligand design. These complexes were evaluated for their efficiency in Suzuki coupling reactions, illustrating the utility of bromo-chloroisoquinoline derivatives in advanced material science and catalytic processes (Xu et al., 2014).

Safety And Hazards

6-Bromo-3-chloroisoquinoline is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302 and H319 , indicating that it is harmful if swallowed and causes serious eye irritation. The precautionary statements are P305+P351+P338 , which advise to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

6-bromo-3-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCCUWZOOADPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626860
Record name 6-Bromo-3-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-chloroisoquinoline

CAS RN

552331-06-3
Record name 6-Bromo-3-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-chloroisoquinoline
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